N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide
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Overview
Description
N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide: is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo oxidation reactions, particularly at the methoxypropyl group.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Products include sulfoxides or sulfones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential antimicrobial properties. Sulfonamides are known to inhibit the growth of bacteria by interfering with folic acid synthesis, making them valuable in the development of new antibiotics.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
- N-(3-methoxypropyl)acrylamide
- N-(2-hydroxypropyl)-2-methyl-prop-2-enamide
- N-(isobutoxymethyl)acrylamide
Comparison: N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide stands out due to its tetramethylbenzene core, which imparts unique steric and electronic properties. This structural feature enhances its stability and reactivity compared to other sulfonamides. Additionally, the presence of the methoxypropyl group provides opportunities for further functionalization, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-10-9-11(2)13(4)14(12(10)3)19(16,17)15-7-6-8-18-5/h9,15H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUZJXMUDXAZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCOC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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